
N-(3-chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide
カタログ番号 B2874379
CAS番号:
477859-17-9
分子量: 312.75
InChIキー: SQBNIKPSPHNUAX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3-chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide” is a complex organic molecule. It likely contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom, and two phenyl groups, which are rings of six carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving aromatic substitution, amide formation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound likely involves an oxazole ring attached to a phenyl group and a carboxamide group. The 3-chloro-2-methylphenyl group is likely attached to the nitrogen atom of the oxazole ring .Chemical Reactions Analysis
The compound may undergo various chemical reactions typical of oxazoles, amides, and chloro-aromatics. These could include electrophilic aromatic substitution, nucleophilic acyl substitution, and reactions with nucleophiles at the chloro group .科学的研究の応用
Antibacterial and Antifungal Activities
- Synthesis and Antibacterial/Antifungal Screening : Compounds related to N-(3-chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide have been synthesized and evaluated for their antibacterial and antifungal activities. This study by Desai, Dodiya, and Shihora (2011) showed potential for these compounds in combating various microbial infections (Desai, Dodiya, & Shihora, 2011).
Synthesis Methods
- Intramolecular Copper-Catalyzed Cyclization : Kumar et al. (2012) described a method involving intramolecular copper-catalyzed cyclization to synthesize oxazoles. This approach is crucial for the efficient synthesis of compounds like this compound, offering a pathway to create structurally diverse and functionally rich compounds (Kumar et al., 2012).
Photooxygenation of Oxazoles
- Application in Synthesis of Macrolides : Wasserman, Gambale, and Pulwer (1981) explored the use of oxazoles in synthesizing macrolides. Their study indicates that oxazoles can serve as precursors in the synthesis of complex organic compounds, including potentially bioactive macrolides (Wasserman, Gambale, & Pulwer, 1981).
Gold-Catalyzed Oxidation Strategy
- Synthesis of 2,4-Disubstituted Oxazoles : Luo et al. (2012) developed an efficient synthesis of oxazole structures, including 2,4-oxazole, using a gold-catalyzed oxidation strategy. This method could potentially be applied to the synthesis of this compound (Luo et al., 2012).
Antimicrobial Activities
- Synthesis of Tetrahydrobenzothiophenes with Antimicrobial Activity : Babu, Pitchumani, and Ramesh (2013) synthesized derivatives of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides, which showed significant antimicrobial activities against bacterial and fungal strains. This study underscores the antimicrobial potential of similar compounds (Babu, Pitchumani, & Ramesh, 2013).
Antitumor Activities
- Antitumor Properties of Imidazotetrazines : Stevens et al. (1984) explored the synthesis and chemistry of antitumor imidazotetrazines, indicating the potential use of oxazole derivatives in developing novel anticancer agents (Stevens et al., 1984).
Cancer Research
- N-phenyl-5-carboxamidyl Isoxazoles in Colon Cancer : Shaw et al. (2012) investigated N-phenyl-5-carboxamidyl isoxazoles for their anticancer activity, particularly against colon cancer. This research may have implications for the potential cancer-fighting properties of this compound (Shaw et al., 2012).
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-13(18)8-5-9-14(11)19-17(21)16-10-15(20-22-16)12-6-3-2-4-7-12/h2-10H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBNIKPSPHNUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


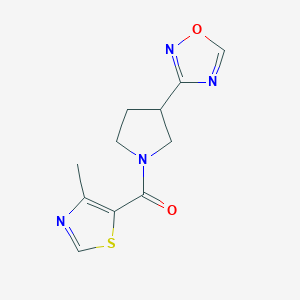
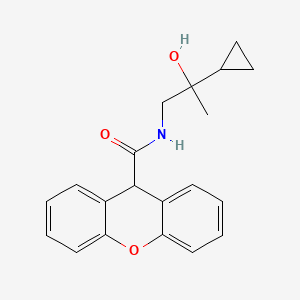
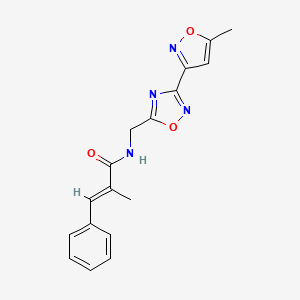
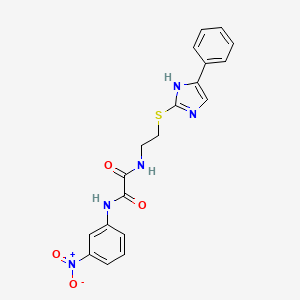
![3-(2-chlorophenyl)-5-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2874305.png)

![4-[4-(Difluoromethyl)triazol-2-yl]benzoic acid](/img/structure/B2874307.png)
![N-(4-ethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2874308.png)

![[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2874310.png)
![3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2874312.png)
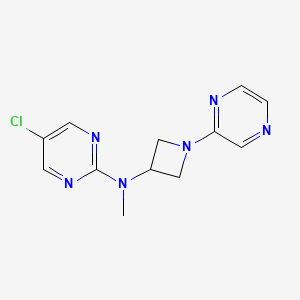
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2874314.png)